4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride
Description
4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride is a specialized organic compound featuring a benzenesulfonyl chloride core substituted with a urea linkage to a 3,4-dichlorophenyl group. This structure combines the electrophilic reactivity of the sulfonyl chloride group (-SO₂Cl) with the electron-withdrawing effects of the dichlorophenyl moiety, making it a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives. The dichlorophenyl group enhances electrophilicity at the sulfonyl chloride, facilitating nucleophilic substitutions in drug discovery and materials science applications.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O3S/c14-11-6-3-9(7-12(11)15)18-13(19)17-8-1-4-10(5-2-8)22(16,20)21/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNKLJBUDSIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Aromatic Substrates
The benzenesulfonyl chloride moiety is typically introduced via chlorosulfonation of a suitably substituted benzene derivative. Two primary strategies emerge from the literature:
Method A: Direct Chlorosulfonation with Chlorosulfonic Acid
As detailed in US5710355A, chlorosulfonic acid (ClSO₃H) serves as both the sulfonating and chlorinating agent. For example, 1,2-dichlorobenzene reacts with chlorosulfonic acid at a molar ratio of 1:2.5–3 under catalytic conditions (5–15 wt% phosphomolybdic acid) at 180–205°C. This exothermic reaction produces 3,4-dichlorobenzenesulfonyl chloride (3,4-DCBSC) as the major product, alongside minor amounts of 3,4-dichlorophenylsulfone (3,4-DCPS). Key considerations include:
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Temperature control : Excess heat promotes sulfone formation, necessitating precise thermal management.
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Solvent-free conditions : The reaction proceeds neat, with o-dichlorobenzene acting as an azeotroping agent to remove water.
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Catalyst selection : Phosphomolybdic acid enhances reaction kinetics, reducing side products.
Method B: Halogenated Solvent-Mediated Sulfonation
GB2135666A describes an alternative approach using halogenated aliphatic solvents (e.g., 1,2-dichloroethane) to improve regioselectivity. Chlorobenzene reacts with chlorosulfonic acid in the presence of alkali metal salts (e.g., NaCl) at 55–60°C, yielding 4-chlorobenzenesulfonyl chloride in >90% purity. Critical parameters include:
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Solvent choice : Halogenated solvents stabilize reactive intermediates and mitigate hydrolysis.
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Salt additives : Sodium chloride suppresses sulfuric acid byproduct formation, streamlining purification.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
Combining Methods A and B, a streamlined one-pot procedure is feasible:
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Chlorosulfonation : React 1,2-dichlorobenzene with chlorosulfonic acid (1:2.8 molar ratio) and phosphomolybdic acid (10 wt%) at 190°C for 6 hours.
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In-situ Ureido Coupling : Directly add 3,4-dichlorophenyl isocyanate (1.05 eq) and Et₃N (1.1 eq) to the crude sulfonyl chloride at 25°C.
Yield and Purity :
Analytical and Purification Techniques
Chromatographic Monitoring
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) track reaction progress:
Crystallization and Distillation
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Sulfonyl Chloride Purification : Distill under reduced pressure (0.1 mmHg, 110–120°C).
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Ureido Product Crystallization : Recrystallize from ethanol/water (4:1) at −20°C.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
The sulfonyl chloride intermediate is moisture-sensitive. Strategies include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and water.
Reaction with Amines
Primary and secondary amines react with the sulfonyl chloride to form sulfonamides (Table 1). Tertiary amines typically do not react but may act as catalysts.
Example Reaction:
Reaction with Alcohols
Alcohols displace chloride to form sulfonate esters:
Yields depend on steric hindrance and reaction time, typically 50–80% under mild base catalysis .
Hydrolysis Reactions
The sulfonyl chloride group hydrolyzes in aqueous media to form sulfonic acids:
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Stability: Stable in anhydrous organic solvents but degrades rapidly in humid environments.
Reactivity of the Ureido Group
The urea moiety (-NHCONH-) can participate in:
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Hydrogen bonding with biological targets (e.g., enzyme active sites).
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Hydrolysis under acidic or basic conditions to yield aniline derivatives and CO₂ .
Example Acidic Hydrolysis:
Biological Interactions
The compound inhibits enzymes via covalent modification of nucleophilic residues (e.g., cysteine or lysine):
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Mechanism: Sulfonyl chloride reacts with -SH or -NH₂ groups in proteins.
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Applications: Used in biochemical probes and protease inhibitor development .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Applications
a. Inhibitors of Metabolic Enzymes
The compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases, including hypertension and inflammation. In studies involving analogs of this compound, it was shown that modifications to the structure can enhance potency and pharmacokinetic properties. For instance, compounds with sulfonamide groups demonstrated improved interactions with the enzyme, suggesting that 4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride could be a lead compound for developing new sEH inhibitors .
b. Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant activity against nematodes, such as hookworms and whipworms. In phenotypic assays, specific analogs demonstrated broad-spectrum anthelmintic effects by inhibiting motility across various parasitic species. This suggests potential applications in treating parasitic infections in humans and animals .
Mechanistic Studies
a. Binding Studies
The compound has been utilized in studies examining the binding interactions between small molecules and target proteins. Its structure allows for the exploration of ligand-receptor dynamics, which is crucial for understanding drug action mechanisms. By modifying the sulfonamide or urea moieties, researchers can assess how these changes affect binding affinity and selectivity towards specific targets .
b. Structure-Activity Relationship (SAR) Analysis
The synthesis of various analogs of this compound has facilitated extensive SAR studies. These investigations help identify key functional groups that enhance biological activity or reduce toxicity. For example, altering the substituents on the phenyl ring can significantly impact the compound's potency against specific enzymes or parasites .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Substituent | Molecular Weight (g/mol) | Yield (%) | CAS Number | Key Reactivity/Applications |
|---|---|---|---|---|---|
| 4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride | Ureido-(3,4-dichlorophenyl) | 380.42* | N/A | N/A | High electrophilicity for sulfonamide synthesis |
| 4-(3,3-Diethylureido)benzenesulfonyl chloride | Ureido-(diethyl) | 290.78* | N/A | 169040-62-4 | Lipophilic intermediates |
| 3-(1-Methyl-pyrazol-3-yl)benzenesulfonyl chloride | Pyrazole | 256.71 | N/A | 912569-59-6 | Heterocyclic functionalization |
| 4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride | Phenoxy-(3,4-dichlorophenyl) | 352.18* | N/A | 501697-77-4 | Non-polar agrochemical design |
*Calculated based on molecular formulas.
Research Findings and Trends
- In contrast, electron-donating groups (e.g., diethyl) reduce electrophilicity .
- Synthetic Yields : Ureido-linked benzothioamide analogs achieve yields up to 67.0%, suggesting efficient coupling methodologies that could be adapted for the target compound .
- Commercial Availability: Pyrazole- and phenoxy-substituted sulfonyl chlorides are cataloged by suppliers like Kanto Reagents, indicating industrial relevance .
Biological Activity
4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form sulfonamide derivatives. Its structure can be represented as follows:
- Molecular Formula : C₁₃H₉Cl₂N₂O₂S
- IUPAC Name : this compound
The presence of the dichlorophenyl group enhances the compound's biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.
- Anticancer Activity : Exhibits potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Functions as a potent inhibitor of specific enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Interaction : The sulfonyl chloride moiety can interact with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can disrupt tumor growth.
- Electrophilic Reactions : The compound acts as an electrophile, which can modify proteins and nucleic acids, thereby affecting cellular functions.
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 8.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound has significant potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in infection control.
Q & A
Q. How does structural modification (e.g., halogen substitution) alter bioactivity?
- Case Study : Replacing 3,4-dichlorophenyl with 4-bromophenyl in analogues (e.g., compound 24 ) affects solubility and target affinity.
- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with antimicrobial potency .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | Urea derivative | Sulfonamide precursor |
| Key Reagent | Chlorosulfonic acid (7.7 eq) | Pyry-BF₄ (2.0 eq), MgCl₂ |
| Reaction Time | 4 hours | 5 hours |
| Yield | Not reported | 76% (analogue) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
